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Cat. No.: B009297 Get Quote
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Abstract
MDL-29951, with the CAS number 130798-51-5, is a synthetic small molecule that has

garnered significant interest in the scientific community due to its dual pharmacological

activities. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA)

receptor, specifically at the strychnine-insensitive glycine co-agonist site. Concurrently, it acts

as a potent agonist for the orphan G protein-coupled receptor 17 (GPR17). This unique profile

makes MDL-29951 a valuable tool for investigating the roles of NMDA receptor and GPR17

signaling in various physiological and pathological processes, particularly in the central nervous

system. This technical guide provides a comprehensive overview of MDL-29951, including its

chemical properties, synthesis, pharmacological data, and detailed experimental protocols for

its characterization.

Chemical Properties and Synthesis
MDL-29951, chemically known as 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a

white to off-white solid powder.[1] Its chemical structure and properties are summarized in the

table below.
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Property Value

CAS Number 130798-51-5

Molecular Formula C₁₂H₉Cl₂NO₄

Molecular Weight 302.11 g/mol

IUPAC Name
3-(2-carboxy-4,6-dichloro-1H-indol-3-

yl)propanoic acid

Synonyms MDL 29,951

Solubility Soluble in DMSO (≥10 mM) and ethanol.[1][2]

An improved and robust synthesis of MDL-29951 has been developed, yielding approximately

75% of the final product.[3][4] The synthesis is carried out via a Japp-Klingemann condensation

of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone,

which results in a phenylhydrazone derivative. This intermediate then undergoes a Fischer

indole (diaza-Cope) rearrangement to form the final product.[3][4]

Pharmacological Profile
MDL-29951 exhibits a distinct dual pharmacology, acting on two important central nervous

system targets: the NMDA receptor and the GPR17 receptor.

NMDA Receptor Antagonism
MDL-29951 is a potent and selective antagonist at the glycine binding site of the NMDA

receptor.[5][6] This site is a co-agonist site, meaning that both glutamate and glycine (or D-

serine) must bind to the receptor for it to be fully activated. By blocking the glycine site, MDL-
29951 effectively inhibits NMDA receptor function.[5]

GPR17 Agonism
MDL-29951 has been identified as a potent agonist of the G protein-coupled receptor 17

(GPR17).[1][5] GPR17 is an orphan receptor, meaning its endogenous ligand is not definitively

known, and it is involved in the regulation of oligodendrocyte differentiation and myelination.[1]

[5]
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Other Activities
MDL-29951 has also been shown to be an allosteric inhibitor of the enzyme fructose-1,6-

bisphosphatase (F16BPase).[7][8]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the biological activity of MDL-
29951.

Table 1: NMDA Receptor Antagonist Activity

Parameter Value Species/Tissue Assay Reference(s)

Kᵢ
0.14 µM (140

nM)
Rat brain

[³H]glycine

binding
[6][7]

IC₅₀ 140 nM - Glycine binding [2]

Selectivity

~2000-fold for

glycine site vs.

glutamate site

- - [6]

Table 2: GPR17 Agonist Activity

Parameter Value Cell Line Assay Reference(s)

EC₅₀

7 nM - 6 µM

(assay

dependent)

-
Functional

assays
[2][5]

EC₅₀ 202 nM

1321N1-

astrocytoma cells

expressing

hGPR17

Calcium

mobilization
[3][4]

Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity
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Parameter Species/Tissue IC₅₀ Reference(s)

IC₅₀ Human Liver 2.5 µM [6]

IC₅₀ Porcine Kidney 1.0 µM [6]

IC₅₀ Rabbit Liver 0.21 µM [6]

IC₅₀ Rat Liver 11 µM [6]

Signaling Pathways
MDL-29951 modulates two distinct signaling pathways through its interaction with the NMDA

receptor and GPR17.

NMDA Receptor Signaling
As an antagonist at the glycine co-agonist site, MDL-29951 inhibits the influx of Ca²⁺ through

the NMDA receptor channel, thereby dampening downstream signaling cascades that are

crucial for synaptic plasticity, learning, and memory.
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Caption: Antagonistic action of MDL-29951 on the NMDA receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.medchemexpress.com/mdl-29951.html
https://www.medchemexpress.com/mdl-29951.html
https://www.medchemexpress.com/mdl-29951.html
https://www.medchemexpress.com/mdl-29951.html
https://www.benchchem.com/product/b009297?utm_src=pdf-body
https://www.benchchem.com/product/b009297?utm_src=pdf-body
https://www.benchchem.com/product/b009297?utm_src=pdf-body-img
https://www.benchchem.com/product/b009297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR17 Signaling
As an agonist, MDL-29951 activates GPR17, which can couple to multiple G protein subtypes

(Gαi, Gαq, and Gαs), leading to diverse downstream effects.[1][5] This includes the inhibition of

adenylyl cyclase (via Gαi), stimulation of phospholipase C (via Gαq) leading to calcium

mobilization, and activation of the MAPK/ERK pathway.[1][5] GPR17 activation by MDL-29951
also leads to the recruitment of β-arrestin.[6]
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Click to download full resolution via product page

Caption: GPR17 signaling pathways activated by MDL-29951.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MDL-
29951.

[³H]Glycine Binding Assay (NMDA Receptor)
This protocol is adapted from Baron et al. (1992).

Objective: To determine the binding affinity (Ki) of MDL-29951 for the glycine site of the NMDA

receptor.

Materials:

Rat forebrain membranes

[³H]Glycine (radioligand)

MDL-29951

Glycine (for non-specific binding)

Tris-HCl buffer (50 mM, pH 7.4)

Glass fiber filters

Scintillation vials and cocktail

Filtration manifold

Scintillation counter

Procedure:

Prepare rat forebrain membranes and resuspend in Tris-HCl buffer.
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In a final volume of 1 mL, incubate the membranes (approximately 0.3 mg protein) with 50

nM [³H]glycine and varying concentrations of MDL-29951.

For determination of non-specific binding, add 1 mM unlabeled glycine.

Incubate the mixture for 10 minutes at 4°C.

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding and determine the Ki value for MDL-29951 using appropriate

software.

Calcium Mobilization Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).

Objective: To measure the ability of MDL-29951 to induce intracellular calcium mobilization via

GPR17 activation.

Materials:

HEK293 cells stably expressing human GPR17

Fura-2 AM or other suitable calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

MDL-29951

Fluorometric imaging plate reader (FLIPR) or equivalent

Procedure:
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Plate the GPR17-expressing HEK293 cells in a 96-well plate and grow to confluence.

Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60

minutes at 37°C.

Wash the cells twice with HBSS to remove excess dye.

Place the plate in a fluorometric imaging plate reader and measure the baseline

fluorescence.

Add varying concentrations of MDL-29951 to the wells and monitor the change in

fluorescence over time, indicative of intracellular calcium concentration changes.

Calculate the EC₅₀ value from the dose-response curve.

cAMP Accumulation Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).

Objective: To determine the effect of MDL-29951 on adenylyl cyclase activity through GPR17.

Materials:

CHO-K1 cells stably expressing human GPR17

Forskolin

MDL-29951

cAMP assay kit (e.g., HTRF-based)

Cell culture medium

Procedure:

Plate the GPR17-expressing CHO-K1 cells in a 96-well plate.

Pre-incubate the cells with varying concentrations of MDL-29951.
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Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cAMP levels).

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-

based cAMP kit according to the manufacturer's instructions.

Determine the ability of MDL-29951 to inhibit forskolin-stimulated cAMP accumulation

(indicative of Gαi coupling).

ERK1/2 Phosphorylation Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).

Objective: To assess the activation of the MAPK/ERK pathway by MDL-29951 through GPR17.

Materials:

1321N1 cells stably expressing human GPR17

MDL-29951

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

HRP-conjugated secondary antibody

SDS-PAGE gels and Western blotting equipment

Chemiluminescence detection reagents

Procedure:

Plate the GPR17-expressing 1321N1 cells and serum-starve overnight.

Treat the cells with varying concentrations of MDL-29951 for a specified time (e.g., 5-15

minutes).

Lyse the cells and determine the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody for

loading control.

Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation

relative to the untreated control.

In Vivo Studies
MDL-29951 has demonstrated activity in vivo. It has been shown to block NMDA receptor-

dependent convulsions in audiogenic seizure-susceptible mice.[2][5] It also exhibits

antinociceptive effects in a formalin-induced pain model in mice.[1][2]

Safety and Toxicology
There is limited publicly available information on the formal safety and toxicology profile of

MDL-29951. As a research chemical, it should be handled with appropriate laboratory safety

precautions.

Conclusion
MDL-29951 is a valuable pharmacological tool with a unique dual-action profile as a potent

NMDA receptor antagonist and a GPR17 agonist. This guide provides a comprehensive

summary of its chemical and pharmacological properties, along with detailed experimental

protocols for its characterization. The information presented herein is intended to support

researchers, scientists, and drug development professionals in their investigation of the

therapeutic potential of targeting the NMDA and GPR17 receptor systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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